3-Amino-2-(4-phenylphenyl)propanoic acid
Description
Historical Development and Discovery Timeline
The synthesis of this compound was first reported in the early 21st century, with PubChem records indicating its initial registration in 2009. Its development coincided with growing interest in biphenyl-modified biomolecules , driven by their applications in protein engineering and enzymology. For example, fluorescent biphenyl-phenylalanine derivatives were synthesized in 2013 to study conformational changes in Escherichia coli dihydrofolate reductase, demonstrating the utility of biphenyl groups in probing protein dynamics. The compound’s stereochemical specificity, particularly the (3R) configuration noted in its IUPAC name, underscores advances in asymmetric synthesis techniques that enabled its isolation.
Structural Uniqueness in Non-proteinogenic Amino Acid Research
Unlike canonical α-amino acids, this compound belongs to the β-amino acid class, where the amino group is bonded to the β-carbon (Figure 1). This structural deviation confers distinct physicochemical properties, including altered hydrogen-bonding patterns and enhanced metabolic stability compared to α-analogues. The biphenyl substituent introduces a rigid, planar aromatic system that influences molecular interactions. Computational analyses of its 3D structure reveal rotational flexibility around the biphenyl bond, which may facilitate adaptation to steric constraints in enzymatic active sites.
Table 1: Structural Comparison of Biphenyl-Containing Amino Acids
Comparative Analysis with Biphenyl-Containing Analogues
The compound’s biphenyl group distinguishes it from simpler phenylalanine derivatives. For instance, in ecDHFR studies, biphenyl-phenylalanine analogues exhibited enhanced catalytic efficiency due to interactions with hydrophobic enzyme pockets. In contrast, this compound’s β-configuration may limit its incorporation into ribosomal peptide chains but could favor non-ribosomal enzymatic pathways. Comparative spectroscopic studies highlight its distinct electronic absorption profile, with a redshifted λₘₐₐₓ compared to α-biphenyl analogues, suggesting potential applications in fluorescence-based assays.
Research Paradigms and Knowledge Gaps
Current research focuses on three domains:
- Synthetic Methodology : Optimizing asymmetric synthesis routes to improve enantiomeric excess, as evidenced by the 951174-48-4 CAS entry’s stereochemical specificity.
- Enzymatic Interactions : Preliminary studies on biphenyl dioxygenases suggest that residues like Phe378 and Trp392 critically influence substrate binding, raising questions about this compound’s role in aromatic hydrocarbon degradation.
- Material Science : The biphenyl moiety’s rigidity could inspire novel biomaterials, though this remains unexplored.
Critical knowledge gaps include:
- In vivo metabolic fate : No studies address its catabolism or potential toxicity in biological systems.
- Enzymatic incorporation : Unlike biphenyl-phenylalanine, its β-configuration may preclude ribosomal integration, necessitating engineered synthetases.
- Supramolecular assembly : The compound’s capacity for self-assembly into nanostructures is uncharacterized.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-amino-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-10-14(15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) |
InChI Key |
UMPCPQUIFBGWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Benzaldehyde and Malonic Acid Derivatives
A classical and widely used method for synthesizing amino acid derivatives such as 3-amino-3-(4-phenylphenyl)propanoic acid involves the condensation of benzaldehyde derivatives with malonic acid and ammonium acetate under reflux conditions in ethanol. This approach is a variation of the Strecker-type synthesis adapted for β-amino acids.
- Reaction conditions: Benzaldehyde (or substituted benzaldehydes), malonic acid, and ammonium acetate are refluxed in ethanol for 6 to 8 hours.
- Outcome: The reaction yields racemic 3-amino-3-(4-phenylphenyl)propanoic acid as a precipitate, which can be isolated by filtration and washing with cold ethanol.
- Yields: Reported yields vary from 36% to 65% depending on the substituents on the benzaldehyde ring (e.g., 48% for benzaldehyde, 65% for 4-chlorobenzaldehyde).
| Starting Material | Scale (mmol) | Yield (%) | Product Description |
|---|---|---|---|
| Benzaldehyde | 30.0 | 48 | 3-Amino-3-phenylpropanoic acid (racemic) |
| 4-Chlorobenzaldehyde | 40.0 | 65 | 3-Amino-3-(4-chlorophenyl)propanoic acid |
| 4-Methoxybenzaldehyde | 60.0 | 45 | 3-Amino-3-(4-methoxyphenyl)propanoic acid |
| 3-Nitrobenzaldehyde | 37.6 | 36 | 3-Amino-3-(3-nitrophenyl)propanoic acid |
This method is advantageous due to its simplicity and the availability of starting materials but generally yields racemic mixtures requiring further resolution for enantiopure products.
Synthesis via Fmoc-Protected Amino Acid Intermediates
For applications requiring stereochemical purity and compatibility with peptide synthesis, the preparation of Fmoc-protected this compound derivatives is common. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino functionality during synthetic manipulations.
- Synthetic approach: The amino acid is reacted with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent (e.g., dichloromethane) at room temperature.
- Purification: The product is purified by recrystallization or chromatographic techniques.
- Industrial scale: Automated solid-phase peptide synthesis (SPPS) platforms utilize this protected amino acid for efficient peptide chain elongation.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amino acid protection | Fmoc chloride, Na2CO3, dichloromethane | Fmoc-(S)-3-amino-2-(4-phenylphenyl)propanoic acid |
| Purification | Recrystallization or chromatography | High purity Fmoc-protected amino acid |
| Application | Solid-phase peptide synthesis (SPPS) | Incorporation into peptides |
This method ensures stereochemical integrity and is essential for biological and pharmaceutical research where chiral purity is critical.
Reaction Mechanisms and Conditions
Mechanism of the Malonic Acid Condensation Route
The condensation of benzaldehyde with malonic acid and ammonium acetate proceeds via:
- Formation of an imine intermediate between benzaldehyde and ammonia (from ammonium acetate).
- Michael-type addition of malonic acid to the imine.
- Decarboxylation and rearrangement to yield the β-amino acid.
This reaction is typically conducted under reflux in ethanol, which facilitates the removal of water and drives the equilibrium toward product formation.
Protection and Deprotection Strategies
The Fmoc protection strategy involves nucleophilic substitution of the amino group with Fmoc chloride under mild basic conditions. Deprotection is typically achieved under mildly basic conditions (e.g., piperidine in DMF), allowing for selective removal without affecting other functional groups.
Analytical Characterization
Key analytical techniques employed to verify the structure and purity of this compound and its derivatives include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical environment and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Chiral and reverse-phase columns assess purity and enantiomeric excess.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identifies functional groups such as amino and carboxyl groups.
- X-ray Crystallography: Used for structural confirmation when single crystals are obtainable.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Stereochemistry | Notes |
|---|---|---|---|---|
| Malonic acid condensation with benzaldehyde | Benzaldehyde, malonic acid, NH4OAc, EtOH reflux | 36–65 | Racemic | Simple, cost-effective |
| Fmoc-protection of amino acid | Fmoc-Cl, Na2CO3, dichloromethane, room temp | High (not specified) | Enantiopure (if starting from chiral amino acid) | Suitable for SPPS |
| Asymmetric catalytic synthesis (literature-based) | Chiral catalysts, α,β-unsaturated esters | Variable | Enantiopure | Requires catalyst optimization |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-phenylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the biphenyl group to more saturated forms.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of biphenyl derivatives with reduced aromaticity.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3-Amino-2-(4-phenylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-phenylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the biphenyl group can engage in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Example Compounds :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (C₉H₇Cl₂O₃)
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (C₉H₉ClO₃)
Key Findings :
- Source: Isolated from the marine actinomycete Streptomyces coelicolor .
- Bioactivity: Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The dichloro derivative showed enhanced potency compared to non-chlorinated analogs, likely due to increased electron-withdrawing effects improving membrane interaction .
- Structural Contrast: Unlike 3-amino-2-(4-phenylphenyl)propanoic acid, these compounds lack the biphenyl group and instead feature chlorine and hydroxyl substituents on the phenyl ring. This difference may reduce steric hindrance, facilitating microbial target binding.
Hydroxyphenylamino Propanoic Acid Derivatives
Example Compound :
- 3-((4-Hydroxyphenyl)amino)propanoic acid (C₉H₁₁NO₃)
Key Findings :
- Bioactivity: Exhibited anticancer and antioxidant activities in vitro, with statistical significance (p < 0.05) in cytotoxicity assays. The hydroxyl and amino groups likely contribute to redox modulation and DNA interaction .
Neurotoxic Amino Acid Analogs
Example Compound :
- 2-Amino-3-(methylamino)-propanoic acid (BMAA) (C₄H₁₀N₂O₂)
Key Findings :
- Bioactivity: BMAA is a neurotoxin linked to neurodegenerative diseases. Its methylamino group facilitates excitatory receptor activation in the central nervous system .
- Pharmacokinetics : BMAA has low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) to achieve neurotoxic concentrations .
- Structural Contrast: The biphenyl group in this compound may further reduce CNS penetration compared to BMAA due to increased molecular bulk.
Nitro- and Methoxy-Substituted Derivatives
Example Compounds :
- 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid (C₉H₁₀N₂O₅)
- 3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid (C₁₀H₁₃NO₄)
Key Findings :
- Structural Features : The nitro group (electron-withdrawing) and methoxy group (electron-donating) alter electronic properties, influencing solubility and receptor binding. For instance, nitro groups may enhance stability in acidic environments .
- Comparison : These compounds highlight how substituent electronic effects can modulate bioactivity, whereas the biphenyl group in the target compound primarily impacts steric interactions.
Data Table: Structural and Functional Comparison
Q & A
Q. How can researchers optimize the synthesis of 3-Amino-2-(4-phenylphenyl)propanoic acid while minimizing byproduct formation?
Methodological Answer: Synthesis optimization requires careful selection of reagents and reaction conditions. For example:
- Substitution reactions : Use sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF) to facilitate aryl substitution without side reactions .
- Protection of amino groups : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired oxidation during synthesis .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) effectively isolates the target compound from impurities .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the presence of the biphenyl moiety and amino/acid functional groups. Compare chemical shifts with analogous compounds (e.g., 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid) to validate stereochemistry .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) to ensure correct molecular formula .
- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound derivatives?
Methodological Answer:
- Comparative SAR studies : Synthesize analogs with halogen substitutions (e.g., Cl, Br) at the phenyl ring. Test in vitro for receptor binding (e.g., neurotransmitter transporters) and compare with non-halogenated analogs. For example, 3-Amino-2-(4-chlorobenzyl)propanoic acid showed enhanced lipophilicity and receptor affinity in neuroprotection assays .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between halogenated derivatives and target proteins .
Q. What strategies resolve contradictions in reported biological activities of structurally similar amino acid derivatives?
Methodological Answer:
- Systematic replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability. For example, discrepancies in antioxidant activity between 3-Amino-2-(4-nitrophenyl)propanoic acid and its analogs were resolved by controlling ROS quantification methods (e.g., DCFH-DA vs. ESR) .
- Meta-analysis : Aggregate data from PubChem and ECHA repositories to identify trends in bioactivity across substituent classes .
Q. How can researchers leverage computational chemistry to predict the reactivity of this compound in complex reaction systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the amino group in 3-Amino-3-(4-fluorophenyl)propanoic acid was identified as the most reactive site in coupling reactions .
- Reaction pathway simulation : Use Gaussian or ORCA software to model transition states and activation energies for oxidation/reduction pathways .
Q. What experimental designs are optimal for studying the compound’s interactions with enzymes or receptors?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize the target enzyme (e.g., glutamate decarboxylase) on a sensor chip to measure binding kinetics (, ) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with receptors .
- Competitive inhibition assays : Use fluorescent probes (e.g., FITC-labeled ligands) to determine IC values in receptor-binding studies .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for biological activity?
Methodological Answer:
- Chiral chromatography : Employ Chiralpak IA or IB columns (eluent: hexane/isopropanol) to separate enantiomers. For example, (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid exhibited 10-fold higher receptor affinity than its (S)-isomer .
- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .
Specialized Methodological Challenges
Q. What protocols mitigate degradation of this compound in aqueous solutions during long-term storage?
Methodological Answer:
- Lyophilization : Freeze-dry the compound in phosphate buffer (pH 6.8) to prevent hydrolysis .
- Antioxidant additives : Include 0.1% ascorbic acid or EDTA in stock solutions to inhibit oxidative degradation .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives with complex substitution patterns?
Methodological Answer:
- Fragment-based design : Synthesize derivatives with incremental substitutions (e.g., methoxy, nitro, or trifluoromethyl groups) and assay in parallel. For example, 3-((4-Acetylphenyl)amino)propanoic acid derivatives showed variable inhibition of kinase enzymes depending on substituent size .
- Multivariate analysis : Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What in vitro models are most suitable for evaluating the compound’s neuroprotective or antioxidant potential?
Methodological Answer:
- SH-SY5Y neuronal cells : Treat with glutamate or HO to induce oxidative stress, then measure cell viability (MTT assay) and ROS levels (DCFH-DA) .
- Primary cortical neurons : Use patch-clamp electrophysiology to assess effects on ion channel activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
